4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an oxadiazole ring, a pyridine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the piperazine moiety.
Formation of the Pyridine Ring: The pyridine ring is typically introduced through a condensation reaction involving a suitable aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, similar to the piperazine ring attachment.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it may act as an agonist or antagonist at certain neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(5-((4-Methylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine
- 4-(5-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine
- 4-(5-(5-((4-Propylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine
Uniqueness
The uniqueness of 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H30N6O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[5-[5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C20H30N6O2/c1-2-3-6-24-7-9-25(10-8-24)16-19-22-20(23-28-19)17-4-5-18(21-15-17)26-11-13-27-14-12-26/h4-5,15H,2-3,6-14,16H2,1H3 |
InChI Key |
FFCMQCZYCLRPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.